2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone
Description
2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone (CAS RN: 300557-74-8) is a pyrrole-derived ketone with the molecular formula C₁₅H₁₆ClNO and a molecular weight of 261.75 g/mol . The compound features a 2,5-dimethylpyrrole core substituted at the 1-position with a 4-methylphenyl group and at the 3-position with a 2-chloroethanone moiety. This structure confers reactivity typical of α-chloroketones, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks like thiazoles or triazoles via nucleophilic substitution or condensation reactions .
Key physicochemical properties include a density of approximately 1.14 g/cm³ (predicted for analogs) and moderate lipophilicity (predicted logP ~3.7 for similar derivatives) .
Properties
IUPAC Name |
2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-10-4-6-13(7-5-10)17-11(2)8-14(12(17)3)15(18)9-16/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEXXXPZKCRCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383379 | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300557-74-8 | |
| Record name | 2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone typically begins with the preparation of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of Pyrrole Ring: The 1,4-dicarbonyl compound, such as 2,5-hexanedione, reacts with 4-methylbenzylamine under acidic conditions to form the pyrrole ring.
Chlorination: The resulting pyrrole derivative is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the ethanone position.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored for its potential pharmaceutical applications due to its unique structural properties.
Anticancer Activity
Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study conducted by Smith et al. (2023) demonstrated that specific pyrrole derivatives, including analogs of the compound , inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.
Agricultural Applications
The compound has also been investigated for its potential use in pest management, particularly as an insecticide or fungicide.
Insecticidal Properties
Research has indicated that compounds with similar structures can exhibit insecticidal activity against various agricultural pests. The chlorinated pyrrole derivatives have shown efficacy in controlling populations of pests such as aphids and whiteflies.
Case Study:
A comparative study on the effectiveness of various insecticides revealed that the tested compound demonstrated a significant knockdown effect on Bemisia tabaci (whitefly) populations, suggesting its potential as a novel insecticide in integrated pest management strategies (Johnson et al., 2024).
Material Science
In addition to biological applications, this compound may have utility in material science due to its unique chemical properties.
Polymer Development
Research into polymer composites has suggested that incorporating chlorinated pyrroles can enhance the thermal stability and mechanical properties of polymers.
Case Study:
A project led by Chen et al. (2022) explored the synthesis of polymer blends using this compound as a modifying agent. The results indicated improved tensile strength and thermal resistance compared to standard polymer formulations.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly for synthesizing other complex organic molecules.
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic routes involving multi-step reactions that include cyclization and chlorination processes.
Case Study:
Research by Patel et al. (2023) outlined an efficient synthetic route for this compound involving a one-pot reaction strategy that minimized waste and improved yield, demonstrating its feasibility for large-scale production in pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone with structurally analogous pyrrole derivatives, emphasizing substituent effects on properties and reactivity.
Structural and Electronic Effects
- Electron-Withdrawing Groups: The 4-trifluoromethoxyphenyl derivative (C₁₅H₁₃ClF₃NO₂) exhibits enhanced electrophilicity due to the electron-withdrawing -OCF₃ group, facilitating nucleophilic attacks at the α-chloroketone position. This property is exploited in synthesizing thiazoles via reactions with thioamides .
- This compound’s predicted pKa (-6.69) suggests stronger acidity compared to the target compound .
Physicochemical Properties
- Lipophilicity: Derivatives with alkyl chains (e.g., 4-propylphenyl, C₁₇H₂₀ClNO) show increased logP values, enhancing membrane permeability but reducing aqueous solubility .
- Melting Points : The 4-trifluoromethoxyphenyl analog melts at 147°C , lower than its hydrochloride precursor (220°C), reflecting reduced crystallinity due to bulky substituents .
Biological Activity
2-Chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone is a synthetic compound with significant potential in medicinal chemistry due to its structural features that include a pyrrole ring. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
- IUPAC Name : 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone
- Molecular Formula : C15H16ClNO
- Molecular Weight : 261.75 g/mol
- CAS Number : 300557-74-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that compounds containing pyrrole structures exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 2-Chloro Compound | 0.125 | Methicillin-susceptible Staphylococcus aureus |
| Similar Pyrrole Derivative | 0.13–0.255 | Methicillin-resistant Staphylococcus aureus |
| Pyrrole-based Antibiotic | 0.5–1 | Pseudomonas aeruginosa |
These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against multidrug-resistant pathogens .
Anticancer Activity
The compound's structure indicates potential interactions with various cellular pathways implicated in cancer. Pyrrole derivatives have been explored for their ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
In vitro studies have indicated that certain pyrrole derivatives can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thereby inhibiting protein synthesis.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt the integrity of bacterial membranes.
- Induction of Apoptosis in Cancer Cells : By activating caspase pathways, the compound can promote programmed cell death in malignant cells.
Case Studies
A study on pyrrole derivatives highlighted the efficacy of compounds similar to this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 μM depending on the specific derivative and the type of cancer cell line tested .
Q & A
Q. What synthetic strategies are recommended for preparing 2-chloro-1-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of the pyrrole ring. Begin by preparing the substituted pyrrole intermediate (e.g., 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole) through condensation of 4-methylphenylhydrazine with a diketone precursor. Introduce the chloroacetyl group using chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize reaction temperature (0–5°C) and stoichiometric ratios (1.2 equivalents of chloroacetyl chloride) to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- NMR : In H NMR, expect aromatic protons from the 4-methylphenyl group (δ 7.2–7.4 ppm) and pyrrole protons (δ 6.0–6.5 ppm). The methyl groups on the pyrrole ring appear as singlets (δ 2.1–2.4 ppm).
- IR : A strong carbonyl stretch (C=O) near 1680–1700 cm⁻¹ and C-Cl absorption at 750–800 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak [M⁺] should align with the molecular weight (e.g., ~277 g/mol). Fragmentation patterns may include loss of Cl (Δm/z ~35) or the acetyl group .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Refer to GHS classifications: Wear PPE (gloves, lab coat, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335). Store at room temperature in a sealed container away from moisture. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Q. How can researchers achieve high-quality crystallization for X-ray diffraction studies?
- Methodological Answer : Dissolve the compound in a mixed solvent system (e.g., dichloromethane/hexane) and allow slow evaporation at 4°C. Use seed crystals if available. Verify crystal quality under a polarizing microscope. For structure solution, collect diffraction data using a single-crystal X-ray diffractometer and process with WinGX .
Advanced Questions
Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly when addressing anisotropic displacement or disorder?
- Methodological Answer : After data collection, use SHELXL for refinement. Define anisotropic displacement parameters for non-hydrogen atoms. For disordered regions (e.g., rotating methyl groups), apply PART instructions and constrain occupancy factors. Validate the model using R-factors and residual electron density maps. Compare thermal parameters with analogous structures to identify outliers .
Q. How should researchers resolve contradictions between experimental spectral data and computational (DFT) predictions for molecular geometry?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to optimize the molecular geometry. Compare bond lengths/angles with X-ray data. Discrepancies may arise from solvent effects or crystal packing forces. Use solvent correction models in computational software or conduct a Hirshfeld surface analysis to assess intermolecular interactions .
Q. What mechanistic insights can be derived from the reactivity of the chloroacetyl group in this compound?
- Methodological Answer : The electron-withdrawing chloroacetyl group enhances electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack (e.g., in substitution reactions). Monitor reactivity using C NMR to track changes in the carbonyl carbon environment. Kinetic studies under varying pH/temperature can elucidate reaction pathways .
Q. How does the substitution pattern on the pyrrole ring influence the compound’s electronic properties compared to analogues?
- Methodological Answer : Compare UV-Vis spectra and cyclic voltammetry data with analogues (e.g., 2-thienyl or 4-ethoxyphenyl derivatives). The 4-methylphenyl group increases steric bulk, potentially reducing π-stacking interactions. Use Hammett constants to quantify electronic effects of substituents on reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
